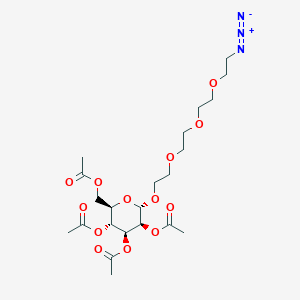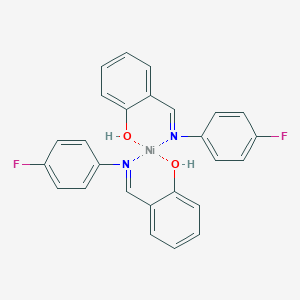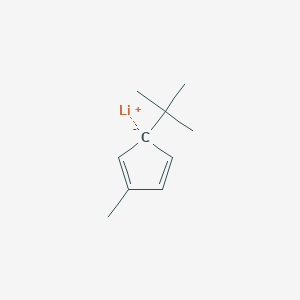![molecular formula C29H35Cl3N3V B6297976 {2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 845863-63-0](/img/structure/B6297976.png)
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine]-vanadium(III)-trichloride, commonly referred to as VTP, is an organometallic compound of vanadium and pyridine. It is a coordination complex with a coordination number of six, and is composed of a vanadium ion, three chlorine ions, and two pyridine ligands. VTP has been studied extensively due to its potential applications in the fields of catalysis, medicine, and biochemistry.
Aplicaciones Científicas De Investigación
VTP has been studied extensively for its potential applications in the fields of catalysis, medicine, and biochemistry. In catalysis, VTP has been used as a catalyst for the synthesis of organic compounds, as well as for the hydrolysis of esters. In medicine, VTP has been studied for its potential use as an anti-cancer agent. In biochemistry, VTP has been used to study the structure and function of proteins.
Mecanismo De Acción
The exact mechanism of action of VTP is not yet fully understood. However, it is believed that VTP acts by binding to the active site of enzymes, thus inhibiting their activity. In addition, VTP is thought to interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
VTP has been shown to have a number of biochemical and physiological effects. In vitro, VTP has been shown to inhibit the activity of several enzymes, including those involved in the metabolism of glucose and fatty acids. In vivo, VTP has been shown to reduce the growth of cancer cells and to induce apoptosis in a variety of cell types. In addition, VTP has been shown to reduce inflammation, and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using VTP in laboratory experiments is its low toxicity. VTP is considered to be non-toxic, and thus is safe to use in laboratory settings. However, VTP is also relatively unstable, and thus its use in laboratory experiments is limited. Furthermore, VTP is not water soluble, and thus must be used in organic solvents.
Direcciones Futuras
The potential applications of VTP are numerous and varied. In the future, VTP may be used to develop new and more effective drugs for the treatment of cancer, as well as for other diseases. In addition, VTP may be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. Finally, VTP may be used to develop new methods for the hydrolysis of esters.
Métodos De Síntesis
VTP is synthesized by a procedure known as the Schlenk method. This involves the reaction of vanadium chloride and pyridine in a reaction vessel under an inert atmosphere. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3.3ClH.V/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4;;;;/h11-19H,7-10H2,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFKYCKIYKEIT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
